molecular formula C8H7NO4 B120224 2-Methyl-6-nitrobenzoic acid CAS No. 13506-76-8

2-Methyl-6-nitrobenzoic acid

Cat. No. B120224
CAS RN: 13506-76-8
M. Wt: 181.15 g/mol
InChI Key: CCXSGQZMYLXTOI-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzoic acid is a chemical compound that is part of the benzoic acid family, which is characterized by a benzene ring with a carboxylic acid substituent. The presence of a nitro group and a methyl group on the benzene ring distinguishes it from other benzoic acid derivatives and affects its chemical and physical properties.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 2-methyl-6-nitrobenzoic acid, similar compounds such as 2-methyl-3-nitrobenzoic acid can be synthesized through esterification using diazomethane, as described in the determination of 2-methyl-3-nitrobenzoic acid by gas chromatography . This method involves the conversion of the carboxylic acid group to an ester, which can then be analyzed or further reacted depending on the desired outcome.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-dichloro-3-nitrobenzoic acid, has been studied using spectroscopic methods and density functional theory (DFT). These studies provide insights into the bonding, vibrational wavenumbers, and geometric parameters, which are likely to be similar in 2-methyl-6-nitrobenzoic acid due to the presence of substituents in comparable positions on the benzene ring .

Chemical Reactions Analysis

The chemical behavior of 2-methyl-6-nitrobenzoic acid can be inferred from studies on similar nitrobenzoic acids. For instance, the nitro group in these compounds is known to participate in various chemical reactions, such as reduction to an amino group or participation in electrophilic aromatic substitution reactions. The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification or amide formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-6-nitrobenzoic acid can be deduced from the properties of similar compounds. For example, the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents has been measured, and the Abraham model solute descriptors have been calculated to predict solubility in additional solvents . The solubility is influenced by the presence of the nitro and methyl groups and their interactions with the solvent molecules. The crystal structure of related compounds, such as co-crystals of 6-methylquinoline with nitrobenzoic acid isomers, reveals that hydrogen bonding plays a significant role in the solid-state structure . These properties are essential for understanding the behavior of 2-methyl-6-nitrobenzoic acid in different environments and can aid in the development of purification processes or the design of new materials.

Scientific Research Applications

Analytical and Biological Applications

  • Sulfhydryl Group Determination : 2-Methyl-6-nitrobenzoic acid is utilized in biochemistry for determining sulfhydryl groups in biological materials, as demonstrated in a study where its disulfide derivative was found useful for this purpose (Ellman, 1959).

  • Characterization in Organic Solvents : Spectroscopic methods have been employed to characterize 2-Methyl-6-nitrobenzoic acid in various organic solvents, revealing insights into its solubility and interactions (Hart et al., 2017).

  • Gas Chromatography Analysis : The compound has been analyzed using gas chromatography, specifically for its esterified form, which proves useful for monitoring purity and for research in new product development (Xue & Nan, 2002).

Chemical and Physical Properties

  • Thermodynamic Studies : Studies on the sublimation of methylnitrobenzoic acids, including 2-Methyl-6-nitrobenzoic acid, offer valuable data on their vapor pressures, enthalpies, and entropies, crucial for understanding their physical properties (Monte & Hillesheim, 2001).

  • Solubility and Thermodynamics : Solubility data of 2-Methyl-6-nitrobenzoic acid in different solvents and thermodynamic modeling provide essential information for its purification and application in various fields (He, Zheng, Farajtabar, & Zhao, 2018).

Synthesis and Reaction Studies

  • New Synthesis Methods : Innovative methods for synthesizing carboxylic esters using 2-Methyl-6-nitrobenzoic anhydride have been developed, showcasing its versatility in organic synthesis (Shiina, Ibuka, & Kubota, 2002).

  • Educational Applications : The compound has been used in educational settings, such as in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, an experiment designed for introductory organic chemistry courses (Kam, Levonis, & Schweiker, 2020).

  • Catalytic Oxidation Studies : Research into the catalytic oxidation of related compounds, like 3-methyl-4-nitrobenzoic acid, demonstrates the potential for developing new chemical processes (Cai & Shui, 2005).

Environmental and Health Applications

  • Metabolism and Interaction Studies : Investigations into the metabolism of compounds like 6-nitrobenzo[a]pyrene by cellular systems help understand environmental and health impacts, relating to compounds like 2-Methyl-6-nitrobenzoic acid (Tong & Selkirk, 1983).

Safety And Hazards

2-Methyl-6-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

2-Methyl-6-nitrobenzoic acid is an important intermediate in organic synthesis . It can be used as a carboxylating reagent, converting acids into the corresponding anhydrides . Due to its unique structure, it can also be used in the synthesis of dyes, medicinal chemistry, and pesticide synthesis .

properties

IUPAC Name

2-methyl-6-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11)
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InChI Key

CCXSGQZMYLXTOI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
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Molecular Formula

C8H7NO4
Record name 2-METHYL-6-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID7025639
Record name 2-Methyl-6-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Product Name

2-Methyl-6-nitrobenzoic acid

CAS RN

13506-76-8
Record name 2-METHYL-6-NITROBENZOIC ACID
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Record name 2-Methyl-6-nitrobenzoic acid
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Record name 6-Methyl-2-nitrobenzoic acid
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Record name 2-Methyl-6-nitrobenzoic acid
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Record name 6-nitro-o-toluic acid
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Record name 6-METHYL-2-NITROBENZOIC ACID
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Melting Point

309 to 313 °F (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

This compound can be prepared according to the methods described in U.S. Pat. Nos. 6,281,230 and 5,635,517, the entireties of which are incorporated herein by reference. For example, the compound can be prepared through catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. 3-(4-Nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione can be obtained by allowing 2,6-dioxopiperidin-3-ammonium chloride to react with methyl 2-bromomethyl-4-nitrobenzoate in dimethylformamide in the presence of triethylamine. The methyl 2-bromomethyl-4-nitrobenzoate in turn is obtained from the corresponding methyl ester of nitro-ortho-toluic acid by conventional bromination with N-bromosuccinimide under the influence of light.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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